molecular formula C12H16N2O3 B14856744 5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide

5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide

Cat. No.: B14856744
M. Wt: 236.27 g/mol
InChI Key: PEOQFKTWZQXCIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isophthalic acid derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position of the isophthalic acid derivative.

    Amidation: The hydroxylated intermediate undergoes amidation with N,N-dimethylamine to introduce the tetramethyl groups.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tetramethyl groups play crucial roles in binding to these targets and modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyisophthalamide: Lacks the tetramethyl groups, resulting in different chemical properties.

    N1,N1,N3,N3-Tetramethylisophthalamide: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide is unique due to the presence of both the hydroxyl group and tetramethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-hydroxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-9(7-10(15)6-8)12(17)14(3)4/h5-7,15H,1-4H3

InChI Key

PEOQFKTWZQXCIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

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